

# Comparative study of Trk-IN-14 and second-generation Trk inhibitors

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## Compound of Interest

Compound Name: Trk-IN-14

Cat. No.: B12416386

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A Comparative Guide to **Trk-IN-14** and Second-Generation Trk Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the preclinical compound **Trk-IN-14** and approved second-generation Tropomyosin receptor kinase (Trk) inhibitors, selitrectinib and repotrectinib. The comparison is contextualized with data from first-generation inhibitors, larotrectinib and entrectinib, to provide a complete overview of the therapeutic landscape.

## Introduction to Trk Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are critical mediators of neuronal development and function.<sup>[1]</sup> Chromosomal rearrangements leading to NTRK gene fusions result in the formation of chimeric oncoproteins with constitutively active kinase domains. These fusion proteins drive cellular proliferation and survival across a wide range of pediatric and adult solid tumors through downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.<sup>[1][2]</sup> This has established Trk as a key "pan-cancer" therapeutic target.

First-generation Trk inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers.<sup>[3][4]</sup> However, a significant challenge in the long-term treatment with these inhibitors is the development of acquired resistance, which can be mediated by on-target mutations in the Trk kinase domain or through the activation of bypass signaling pathways.<sup>[3]</sup> To address this, second-generation inhibitors have been developed with activity against common resistance mutations.

## Overview of Compared Trk Inhibitors

- **Trk-IN-14**: A potent preclinical Trk inhibitor identified as compound X-47 in patent WO2012034091A1. It belongs to the imidazo[1,2-b]pyridazine class of compounds.[\[5\]](#)[\[6\]](#) Specific inhibitory concentration (IC50) data for **Trk-IN-14** is not publicly available in the reviewed literature, preventing a direct quantitative comparison in this guide.
- Selitrectinib (LOXO-195/BAY 2731954): A second-generation, selective, orally bioavailable Trk inhibitor designed to overcome acquired resistance to first-generation Trk inhibitors.[\[3\]](#)[\[7\]](#) It is currently being investigated in clinical trials (NCT03215511).[\[7\]](#)[\[8\]](#)
- Repotrectinib (TPX-0005/Augtyro™): A next-generation, orally active, macrocyclic tyrosine kinase inhibitor (TKI) of ROS1, ALK, and Trk kinases.[\[9\]](#)[\[10\]](#) It is designed to be effective against wild-type and mutant forms of these kinases, including solvent-front and gatekeeper mutations that confer resistance to other TKIs. Repotrectinib has received FDA approval for the treatment of NTRK fusion-positive solid tumors.[\[9\]](#)

## Data Presentation

### Preclinical Efficacy: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of first and second-generation Trk inhibitors against wild-type Trk kinases and clinically relevant resistance mutations.

Inhibitor	Target	IC50 (nM)	Reference(s)
First-Generation			
Larotrectinib	TRKA (Wild-Type)	5-11	<a href="#">[11]</a>
TRKA G595R (Solvent Front)	>1000	<a href="#">[12]</a>	
TRKA F589L (Gatekeeper)	>1000	<a href="#">[12]</a>	
Entrectinib	TRKA/B/C (Wild-Type)	1-5	<a href="#">[12]</a>
TRKA G595R (Solvent Front)	>1000	<a href="#">[12]</a>	
TRKA F589L (Gatekeeper)	26	<a href="#">[12]</a>	
Second-Generation			
Selitrectinib	TRKA (Wild-Type)	<2.5	<a href="#">[12]</a>
TRKA G595R (Solvent Front)	<2.5	<a href="#">[12]</a>	
TRKA F589L (Gatekeeper)	<2.5	<a href="#">[12]</a>	
TRKA G667C (xDFG)	124-341	<a href="#">[12]</a>	<a href="#">[12]</a>
Repotrectinib	TRKA/B/C (Wild-Type)	<0.2	
TRKA G595R (Solvent Front)	0.4		
TRKB G639R (Solvent Front)	0.6		
TRKC G623R (Solvent Front)	0.2		
TRKA F589L (Gatekeeper)	<0.2	<a href="#">[12]</a>	

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TRKA G667C (xDFG)	11.8-67.6	<a href="#">[12]</a>
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## Clinical Efficacy: Comparative Clinical Trial Data

The following table summarizes key efficacy data from clinical trials of first and second-generation Trk inhibitors in patients with NTRK fusion-positive solid tumors.

Inhibitor	Clinical Trial(s)	Patient Population	Overall Response Rate (ORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)	Reference(s)
First-Generation						
Larotrectinib	NCT02122913, NCT02637687, NCT02576431 (Pooled Analysis)	TKI-Naïve (n=159)	79%	49.3 months	35.4 months	<a href="#">[13]</a> <a href="#">[14]</a>
Entrectinib	ALKA-372-001, STARTRK-1, STARTRK-2 (Integrated Analysis)	TKI-Naïve (n=150)	61.3%	20.0 months	13.8 months	
Second-Generation						
Selitrectinib	NCT03215511 (Phase 1/2)	TKI-Pretreated with resistance mutations (n=20)	45%	Not Reported	Not Reported	<a href="#">[12]</a>
Repotrectinib	TRIDENT-1	TKI-Naïve (n=40)	58%	Not Estimable	Not Reported	<a href="#">[8]</a>

(NCT0309  
3116)

TRIDENT-  
1  
(NCT0309  
3116)

TKI-  
Pretreated  
(n=48)

50%

9.8 months

Not  
Reported

[8]

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC<sub>50</sub> values of Trk inhibitors against recombinant Trk kinases.

- Reagents and Materials:
  - Recombinant human TrkA, TrkB, or TrkC kinase domain.
  - ATP (Adenosine triphosphate).
  - Poly(Glu, Tyr) 4:1 peptide substrate.
  - Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
  - Test inhibitors (**Trk-IN-14**, selitrectinib, repotrectinib) dissolved in DMSO.
  - ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
  - 384-well white assay plates.
- Procedure:
  - Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase assay buffer.
  - Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

- Add 2.5  $\mu$ L of a solution containing the Trk kinase and substrate in kinase assay buffer to each well.
- Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve.

## Cell Proliferation (Viability) Assay (General Protocol)

This protocol outlines a method to assess the anti-proliferative activity of Trk inhibitors on cancer cell lines harboring NTRK fusions (e.g., KM12 cells).

- Reagents and Materials:
  - NTRK fusion-positive cancer cell line (e.g., KM12).
  - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
  - Test inhibitors dissolved in DMSO.
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®, Promega).
  - 96-well clear or opaque-walled cell culture plates.
  - Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

- Procedure:
  - Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
  - Prepare serial dilutions of the test inhibitors in complete culture medium.
  - Treat the cells by replacing the medium with the medium containing the various concentrations of inhibitors. Include a vehicle control (DMSO).
  - Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
  - For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
  - Add solubilization solution to dissolve the formazan crystals.
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - For a CellTiter-Glo® assay, add the reagent directly to the wells, incubate briefly to lyse the cells and stabilize the luminescent signal, and then measure luminescence.
  - Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 values.

## Western Blot Analysis of Trk Signaling Pathway

This protocol describes how to analyze the phosphorylation status of Trk and downstream signaling proteins (e.g., ERK, AKT) in response to inhibitor treatment.

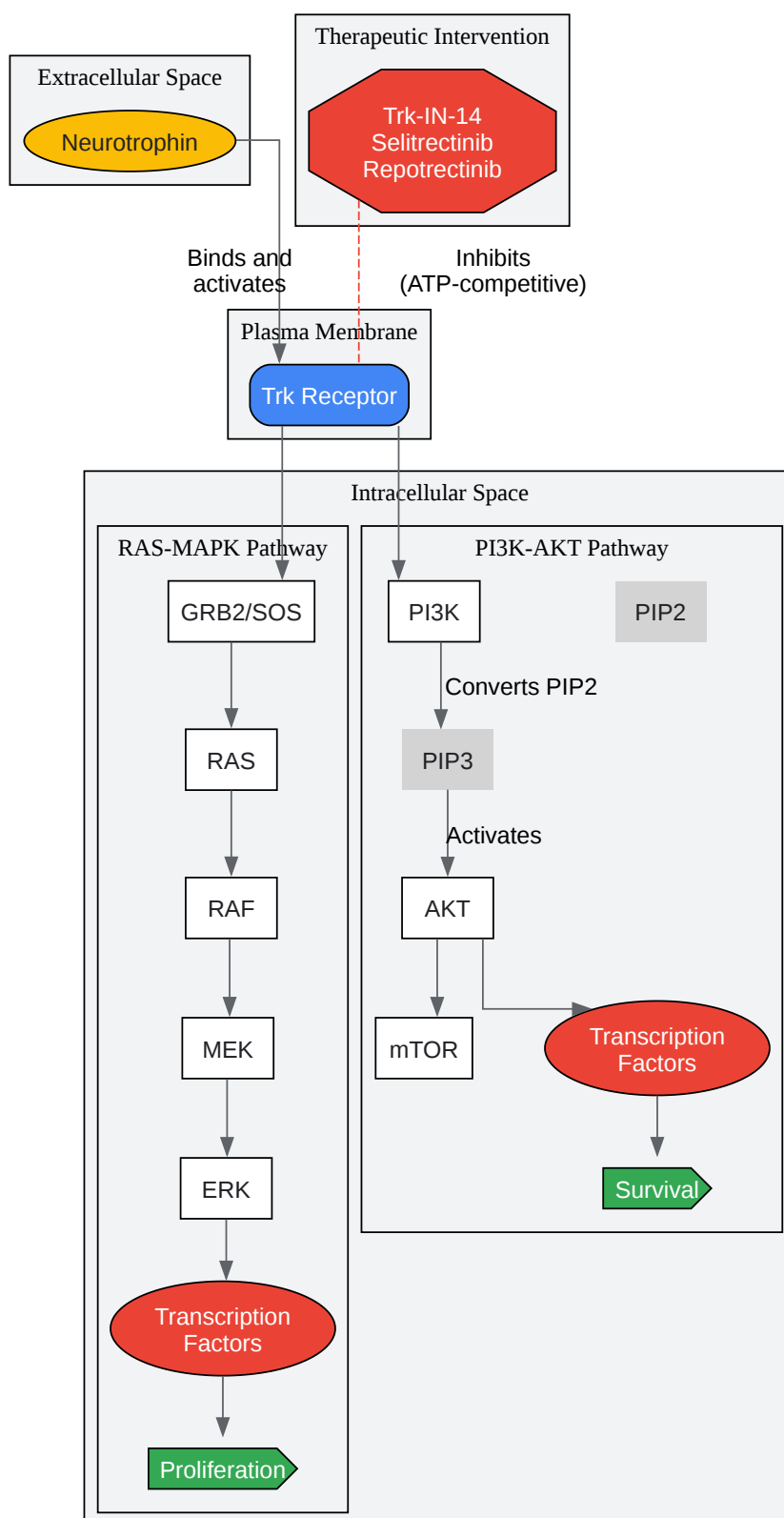
- Reagents and Materials:
  - NTRK fusion-positive cancer cell line.
  - Test inhibitors.
  - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.



- BCA Protein Assay Kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and an antibody for a loading control (e.g., anti- $\beta$ -actin or anti-GAPDH).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) detection reagents.
- Procedure:
  - Seed cells and allow them to adhere.
  - Treat cells with various concentrations of the Trk inhibitor for a specified time (e.g., 2-4 hours).
  - Wash the cells with ice-cold PBS and lyse them in lysis buffer.
  - Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
  - Denature protein samples by boiling in Laemmli sample buffer.
  - Separate equal amounts of protein (e.g., 20-30  $\mu$ g) by SDS-PAGE and transfer to a membrane.
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
  - Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

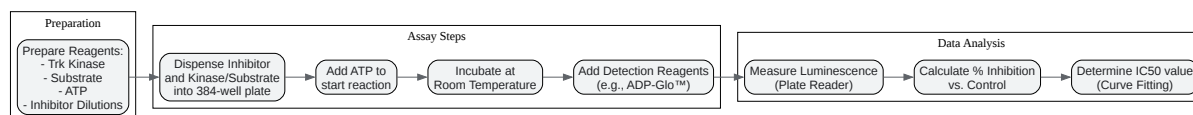
- Wash the membrane again with TBST.
- Detect the protein bands using an ECL reagent and an imaging system.
- Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

## Mandatory Visualization



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Caption: Simplified Trk signaling pathways and points of inhibition.



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Caption: Workflow for an in vitro Trk kinase inhibition assay.

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